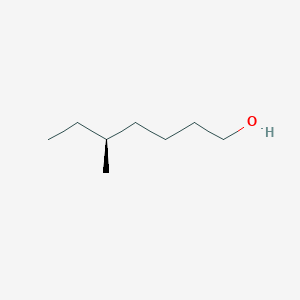
(R)-5,6,7,8-Tetrahydroquinolin-8-amine
Overview
Description
(R)-5,6,7,8-Tetrahydroquinolin-8-amine, also known as (R)-THQA, is a chiral molecule found in a variety of natural products and synthetic compounds. It is a cyclic amine with a nitrogen atom at the center of the ring. The molecule is of interest due to its potential use in a variety of synthetic processes and scientific research applications.
Scientific Research Applications
Enzymatic Resolution and Synthesis
A study by Crawford, Skerlj, and Bridger (2007) demonstrated the spontaneous dynamic kinetic resolution of 8-amino-5,6,7,8-tetrahydroquinoline, leading to the isolation of (R)-acetamide in significant yield. This process involved an enzymatic pathway facilitated by Candida antarctica Lipase B, highlighting the compound's utility in producing enantiomerically pure substances through biocatalysis (Crawford, Skerlj, & Bridger, 2007).
Catalytic Applications and Ligand Synthesis
Li et al. (2018) developed a ruthenium(ii) complex utilizing 8-amino-5,6,7,8-tetrahydroquinoline, showcasing its effectiveness in the transfer hydrogenation of ketones. This catalytic system demonstrated high efficiency and tolerance to air and moisture, making it a valuable tool for organic synthesis and industrial applications (Li et al., 2018).
Luminescent Materials
Ricciardi et al. (2016) synthesized luminescent ionic Ir(III) complexes using 8-amino-5,6,7,8-tetrahydroquinolines, investigating their photophysical properties. These complexes exhibited distinct luminescence behaviors, indicating their potential in the development of new optical materials and sensors (Ricciardi et al., 2016).
Antiproliferative Agents
Facchetti et al. (2020) reported the synthesis of 8-substituted 2-methyl-5,6,7,8-tetrahydroquinoline derivatives and their testing for antiproliferative activity across a range of cell lines. The study identified compounds with significant inhibitory effects, suggesting the potential of tetrahydroquinoline derivatives in cancer research (Facchetti et al., 2020).
Antibacterial Compounds
Al-Hiari et al. (2007) explored the antibacterial properties of new 8-nitrofluoroquinolone derivatives synthesized from 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Their work indicated promising antibacterial activities against both gram-positive and gram-negative bacteria, highlighting the utility of modified tetrahydroquinoline derivatives in developing new antimicrobial agents (Al-Hiari et al., 2007).
properties
IUPAC Name |
(8R)-5,6,7,8-tetrahydroquinolin-8-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2/c10-8-5-1-3-7-4-2-6-11-9(7)8/h2,4,6,8H,1,3,5,10H2/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQGOUNFVDYUKMM-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](C2=C(C1)C=CC=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90581070 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
CAS RN |
369655-84-5 | |
| Record name | (8R)-5,6,7,8-Tetrahydroquinolin-8-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90581070 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Q & A
Q1: What makes (R)-5,6,7,8-tetrahydroquinolin-8-amine derivatives effective catalysts for the ring-opening polymerization of ε-caprolactone (ε-CL)?
A1: The research article [] investigates a series of N-(2-(diphenylphosphino)ethyl)-2-R-5,6,7,8-tetrahydroquinolin-8-amines, which are derivatives of (R)-5,6,7,8-tetrahydroquinolin-8-amine, as catalysts for ε-CL polymerization. The study demonstrates that these compounds exhibit exceptional catalytic activity. This activity stems from the synergistic effect of the amine and phosphine moieties present in the molecule. The amine group acts as a Lewis base, activating the ε-CL monomer, while the phosphine group, coordinated to a metal center (like zinc), activates the propagating polymer chain. This dual activation mechanism significantly enhances the polymerization rate.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

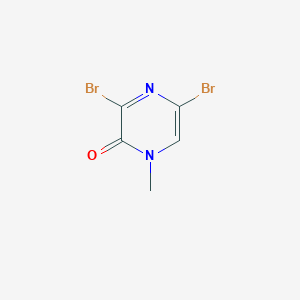

![4-{[(3,4-Dimethylphenyl)sulfanyl]methyl}benzoic acid](/img/structure/B1317120.png)
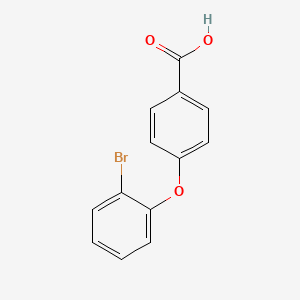

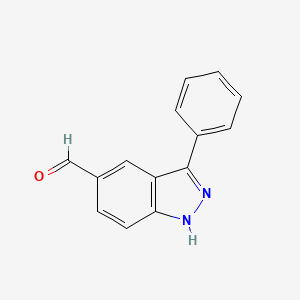
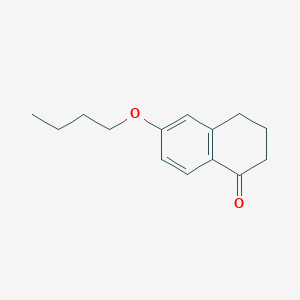



![(2S,3aS,6aS)-Benzyl octahydrocyclopenta[b]pyrrole-2-carboxylate](/img/structure/B1317138.png)

